molecular formula C16H16N2O2 B4970110 Succinanilide CAS No. 15510-09-5

Succinanilide

Cat. No.: B4970110
CAS No.: 15510-09-5
M. Wt: 268.31 g/mol
InChI Key: NOEOAZMRAXYIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinanilide is an organic compound that belongs to the class of imides. It is a derivative of succinic acid and aniline, characterized by the presence of an imide group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinanilide can be synthesized through the reaction of succinic anhydride with aniline. The reaction typically involves heating the reactants in the presence of a catalyst, such as acetic acid, to facilitate the formation of the imide bond. The reaction can be represented as follows:

Succinic Anhydride+AnilineThis compound+Water\text{Succinic Anhydride} + \text{Aniline} \rightarrow \text{this compound} + \text{Water} Succinic Anhydride+Aniline→this compound+Water

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under reflux conditions to maintain a constant temperature and facilitate the removal of water formed during the reaction.

Chemical Reactions Analysis

Types of Reactions

Succinanilide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form succinamic acid.

    Reduction: It can be reduced to form succinimide.

    Substitution: The imide group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.

Major Products Formed

    Oxidation: Succinamic acid

    Reduction: Succinimide

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

Succinanilide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: this compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of succinanilide involves its interaction with specific molecular targets. In biological systems, this compound and its derivatives can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, this compound derivatives with antimicrobial properties may inhibit bacterial enzymes, while those with anticancer properties may interfere with cell division pathways.

Comparison with Similar Compounds

Similar Compounds

    Succinimide: A cyclic imide derived from succinic acid, used as an anticonvulsant.

    Phthalimide: An imide derived from phthalic anhydride, used in the synthesis of various organic compounds.

    Maleimide: An imide derived from maleic anhydride, used in bioconjugation and polymer chemistry.

Uniqueness of Succinanilide

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form derivatives with different functional groups makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

N,N'-diphenylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15(17-13-7-3-1-4-8-13)11-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEOAZMRAXYIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935129
Record name N~1~,N~4~-Diphenylbutanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15510-09-5
Record name Succinanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~4~-Diphenylbutanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Succinanilide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Succinanilide
Reactant of Route 3
Reactant of Route 3
Succinanilide
Reactant of Route 4
Reactant of Route 4
Succinanilide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Succinanilide
Reactant of Route 6
Reactant of Route 6
Succinanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.